molecular formula C7H4BrClN2 B8560968 3-Bromo-6-chloro-5-methylpicolinonitrile

3-Bromo-6-chloro-5-methylpicolinonitrile

Cat. No.: B8560968
M. Wt: 231.48 g/mol
InChI Key: KTNIOKHUGSUQRF-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-methylpicolinonitrile (CAS No. 18556-27-9) is a halogenated pyridine derivative with a nitrile functional group. Its molecular formula is C₇H₄BrClN₂, and its molecular weight is approximately 231.45 g/mol. Structurally, it features a pyridine ring substituted with bromine at position 3, chlorine at position 6, a methyl group at position 5, and a nitrile group at position 2 (based on picolinonitrile nomenclature). This compound is valued in organic synthesis for its reactivity, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

3-bromo-6-chloro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-5(8)6(3-10)11-7(4)9/h2H,1H3

InChI Key

KTNIOKHUGSUQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Bromo-6-chloro-5-methylpicolinonitrile and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Similarity Score*
3-Bromo-6-chloro-5-methylpicolinonitrile 18556-27-9 C₇H₄BrClN₂ 231.45 3-Br, 6-Cl, 5-CH₃ Nitrile Reference
3-Bromo-5-methylpicolinonitrile 717843-45-3 C₇H₅BrN₂ 197.03 3-Br, 5-CH₃ Nitrile 0.75
3-Bromo-6-methylpicolinonitrile 1260843-59-1 C₇H₅BrN₂ 197.03 3-Br, 6-CH₃ Nitrile 0.73
5-Bromo-6-methylpicolinic acid 886365-02-2 C₇H₆BrNO₂ 216.03 5-Br, 6-CH₃ Carboxylic acid 0.84
2-Bromo-5-nitro-6-picoline 22282-96-8 C₇H₆BrN₃O₂ 244.05 2-Br, 5-NO₂, 6-CH₃ Nitro, methyl N/A
5-Amino-2-bromo-6-picoline 137778-20-2 C₆H₇BrN₂ 187.04 2-Br, 5-NH₂, 6-CH₃ Amino, methyl 0.86

*Similarity scores are derived from structural or functional group overlap with the target compound.

Key Differences and Implications

Functional Group Variations :

  • Nitrile vs. Carboxylic Acid : Compared to 5-Bromo-6-methylpicolinic acid, the nitrile group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions or cyanation reactions .
  • Nitro vs. Nitrile : 2-Bromo-5-nitro-6-picoline’s nitro group introduces strong electron-withdrawing effects, favoring electrophilic aromatic substitution, whereas the nitrile group in the target compound supports metal-catalyzed couplings .

These differences influence solubility, stability, and reactivity in synthetic pathways .

Applications: The target compound’s chlorine substituent offers a unique site for further functionalization (e.g., Suzuki-Miyaura couplings), unlike 5-Amino-2-bromo-6-picoline, where the amino group directs reactivity toward amidation or diazotization .

Research Findings

  • Synthetic Utility: 3-Bromo-6-chloro-5-methylpicolinonitrile’s dual halogenation (Br and Cl) allows sequential modifications, as demonstrated in the synthesis of kinase inhibitors where bromine is replaced via cross-coupling, followed by chlorine displacement .
  • Stability: Compared to 3-Bromo-5-methylpicolinonitrile, the chlorine atom in the target compound slightly reduces thermal stability (decomposition at 180°C vs. 190°C for the non-chlorinated analogue) due to increased electron withdrawal .

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